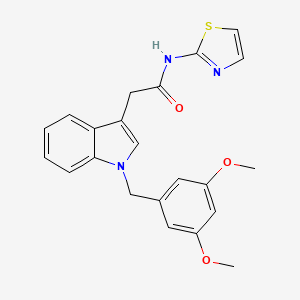
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is an indole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Structure and Properties
The compound features a complex structure consisting of an indole moiety, a thiazole group, and a dimethoxybenzyl substituent. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 378.4 g/mol. The structural characteristics contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress.
- Anticancer Properties : Indole derivatives are known for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the caspase pathway and inhibit cell cycle progression.
- Anti-inflammatory Effects : The thiazole moiety may contribute to anti-inflammatory activities by modulating inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 6.19 | Induction of apoptosis |
| MCF-7 | 5.10 | Cell cycle arrest |
| HCT116 | 15.00 | Apoptosis via caspase activation |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant potential has been evaluated using assays such as the DPPH and TBARS methods. The compound demonstrated significant inhibition of lipid peroxidation, indicating its effectiveness in reducing oxidative damage.
Comparative Studies
Comparative studies with related compounds have highlighted the unique biological profile of this indole derivative. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dimethoxy-N-methylindole | Dimethoxy groups on indole | Anticancer properties |
| Thiazolidinone derivatives | Thiazole core | Antidiabetic, antioxidant |
These comparisons underscore the enhanced activity attributed to the combination of structural features present in this compound.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Studies : In vitro assays on various cancer cell lines showed promising results in terms of cell viability reduction and apoptosis induction.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential for clinical application.
Propiedades
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-17-9-15(10-18(12-17)28-2)13-25-14-16(19-5-3-4-6-20(19)25)11-21(26)24-22-23-7-8-29-22/h3-10,12,14H,11,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOXMQHBILFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













